molecular formula C12H16N2O B1340487 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one CAS No. 953752-30-2

1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one

Cat. No. B1340487
CAS RN: 953752-30-2
M. Wt: 204.27 g/mol
InChI Key: GPTRFBASHRQLSQ-UHFFFAOYSA-N
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Description

“1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one” is a chemical compound with the molecular formula C12H16N2O . It is also known as 1-[4-(Aminomethyl)benzyl]-4-piperidinol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Reductive Amination and Derivative Synthesis : Kuznetsov and Chapyshev (2007) demonstrated the use of 1-benzyl-4-ethoxycarbonyl-3-oxopiperidine for the synthesis of 4-amino-2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine via reductive amination, leading to various 7-arylmethyl-substituted derivatives. This highlights the compound's role in synthesizing complex heterocycles with potential pharmacological applications (Kuznetsov & Chapyshev, 2007).

Synthesis of Non-aromatic Heterocyclic Compounds : Rubtsova et al. (2020) discussed pyrrolidin-2-ones and their derivatives as promising non-aromatic heterocyclic compounds found in natural products and biologically active molecules, emphasizing their significance in developing new medicinal molecules (Rubtsova et al., 2020).

Dipeptide Analogues : Hosseini et al. (2006) introduced a facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones, showcasing these compounds as dipeptide analogues for potential biological applications, reflecting their utility in designing peptide-based therapeutic agents (Hosseini et al., 2006).

Advanced Material Science

Electrical Conductivity : Anderson and Liu (2000) highlighted the use of pyrrolidines and their derivatives in synthesizing electrically conducting polymers, underscoring the compound's role in creating advanced materials for electronics and other technologically significant applications (Anderson & Liu, 2000).

Biological Activity and Pharmacology

Enzyme Inhibition : Popowycz et al. (2003) synthesized derivatives of 2-(aminomethyl)pyrrolidine-3,4-diol and evaluated their inhibitory activity towards alpha-mannosidases, illustrating the compound's potential as a biochemical tool for studying and modulating enzyme activity (Popowycz et al., 2003).

Acetylcholinesterase Inhibitors : Neves et al. (2019) explored the synthesis of thiazolidin-4-one and thiazinan-4-one derivatives using 1-(2-aminoethyl)pyrrolidine as a precursor, assessing their acetylcholinesterase (AChE) inhibitory activity. This study showcases the application of pyrrolidine derivatives in developing new therapeutic agents for conditions such as Alzheimer's disease (Neves et al., 2019).

Mechanism of Action

Target of Action

The primary target of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one, also known as IMDQ, is the Toll-like receptor (TLR) 7/8 . TLRs are a type of pattern recognition receptor (PRR) that play a crucial role in the innate immune system. They recognize molecules that are broadly shared by pathogens but distinguishable from host molecules, collectively referred to as pathogen-associated molecular patterns (PAMPs).

Mode of Action

IMDQ interacts with TLR7/8, leading to the activation of these receptors . The activation of TLRs triggers a cascade of immune responses, including the production of cytokines, which are signaling molecules that modulate the immune system. This interaction results in localized immune activation .

Biochemical Pathways

Upon activation of TLR7/8, a series of downstream effects occur. These include the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways lead to the production of pro-inflammatory cytokines, chemokines, and interferons, which play a vital role in immune response .

Pharmacokinetics

It’s worth noting that the compound’s bioavailability and pharmacokinetic properties can be significantly improved when it’s incorporated into a suitable delivery system, such as a nanogel .

Result of Action

The activation of TLR7/8 by IMDQ leads to a robust immune response. This includes the activation of antigen-specific T and B cells, which outperform mixtures of individual components . The immune response can lead to the growth reduction of different tumors expressing ovalbumin intracellularly or on their surface .

Action Environment

Environmental factors can influence the action, efficacy, and stability of IMDQ. For instance, the acidic tumor microenvironment can trigger the disintegration of IMDQ-loaded nanogels, leading to deep tumor penetration and on-demand drug release . Additionally, the presence of intracellularly abundant glutathione (GSH) can trigger the release of IMDQ from the polymer scaffold .

Biochemical Analysis

Biochemical Properties

1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with Toll-like receptors (TLRs), particularly TLR7 and TLR8 . These interactions are significant as they can modulate immune responses. The compound’s interaction with these receptors involves binding to specific sites, leading to the activation of downstream signaling pathways that result in immune activation.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in dendritic cells, the compound activates TLR7/8, leading to the production of cytokines and other immune mediators . This activation enhances the immune response, making it a potential candidate for immunotherapy applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to TLR7/8, leading to the activation of these receptors . This activation triggers a cascade of signaling events, including the activation of NF-κB and other transcription factors, which ultimately result in the production of pro-inflammatory cytokines and other immune mediators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound retains its activity over a specific period, but its potency may decrease due to degradation . Long-term exposure to the compound can lead to sustained immune activation, which is beneficial for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates immune responses without causing significant toxicity . At higher doses, it may induce adverse effects, including systemic inflammation and toxicity. Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound’s metabolism involves its conversion into active metabolites that retain its biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported via specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals play a significant role in its localization, ensuring that it reaches the appropriate cellular sites to modulate immune responses effectively.

properties

IUPAC Name

1-[[4-(aminomethyl)phenyl]methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-8-10-3-5-11(6-4-10)9-14-7-1-2-12(14)15/h3-6H,1-2,7-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTRFBASHRQLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588489
Record name 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

953752-30-2
Record name 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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